molecular formula C12H13F2NO3S B2879214 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide CAS No. 1234989-88-8

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide

Cat. No.: B2879214
CAS No.: 1234989-88-8
M. Wt: 289.3
InChI Key: OMAKOZDFBHUNSF-UHFFFAOYSA-N
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Description

N-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)methyl]-2,4-difluorobenzamide is a benzamide derivative characterized by a 2,4-difluorobenzoyl core substituted with a 1,1-dioxothiolan-3-ylmethyl group. This structure combines the electronic effects of fluorine atoms on the aromatic ring with the steric and polar contributions of the sulfone-containing thiolan moiety. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous pathways for related benzamides (e.g., hydrazinecarbothioamides and triazoles in ). The 1,1-dioxothiolan group introduces a rigid, polar sulfone moiety, which may enhance metabolic stability compared to non-cyclic substituents .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c13-9-1-2-10(11(14)5-9)12(16)15-6-8-3-4-19(17,18)7-8/h1-2,5,8H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKOZDFBHUNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This ring is then oxidized to introduce the sulfone group. The final step involves the coupling of the sulfone-containing tetrahydrothiophene with the difluorobenzamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the sulfone group, while substitution reactions may introduce new functional groups onto the benzamide ring .

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets. The sulfone group and the difluorobenzamide moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]-2,4-difluorobenzamide can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Amide Nitrogen Benzamide Substitution Key Functional Groups Biological Use/Activity Reference
N-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)methyl]-2,4-difluorobenzamide 1,1-Dioxothiolan-3-ylmethyl 2,4-Difluoro Sulfone, Fluorine Not explicitly stated (potential pesticidal/biological activity inferred from analogs)
Lufenuron 2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl 2,6-Difluoro Hexafluoropropoxy, Chlorine Insecticide (chitin synthesis inhibitor)
Diflubenzuron 4-Chlorophenyl 2,6-Difluoro Chlorine Insecticide (benzoylurea class)
Flucycloxuron 4-((4-Chlorophenyl)cyclopropylmethylene)aminoxymethylphenyl 2,6-Difluoro Cyclopropyl, Chlorine Acaricide/Insecticide
N-(2-Aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide 4-Chlorophenyl + 2-aminoethyl 2,4-Difluoro Chlorine, Aminoethyl Trypanosoma brucei inhibitor

Key Observations

Substitution Pattern on Benzamide Ring: The target compound features 2,4-difluoro substitution, whereas lufenuron, diflubenzuron, and flucycloxuron have 2,6-difluoro substitution.

Amide Nitrogen Substituents :

  • The 1,1-dioxothiolan-3-ylmethyl group distinguishes the target compound from analogs with aryloxy (lufenuron), chlorophenyl (diflubenzuron), or cyclopropylmethylene (flucycloxuron) substituents. The cyclic sulfone in the target compound introduces rigidity and polarity, which could enhance solubility or reduce metabolic degradation compared to linear or halogenated substituents .

The sulfone moiety may confer resistance to hydrolytic cleavage, a common degradation pathway for benzamides .

Synthetic and Analytical Data :

  • IR spectra of related compounds () show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, which are absent in the target compound due to its unique thiolanmethyl substitution. NMR data for analogs (e.g., tert-butyl-2,4-difluorobenzamide in ) highlight fluorine-induced deshielding effects (~6.7–7.9 ppm for aromatic protons), likely mirrored in the target compound .

Biological Activity

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with specific molecular targets. This article delves into the biological activity of this compound, exploring its mechanism of action, synthesis, and various applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O4S
  • Molecular Weight : 284.33 g/mol
  • IUPAC Name : this compound
  • InChI Key : CXACQEMQGMWSIV-UHFFFAOYSA-N

The primary target of this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The compound’s sulfone group and difluorobenzamide moiety are significant for its binding affinity and specificity to these channels, potentially modulating their activity and influencing various physiological processes.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Tetrahydrothiophene Ring : This initial step includes the formation of the thiophene ring which is subsequently oxidized to introduce the sulfone group.
  • Coupling Reaction : The sulfone-containing tetrahydrothiophene is coupled with the difluorobenzamide moiety under controlled conditions to yield the final product.
  • Optimization for Industrial Production : In industrial settings, methods such as continuous flow reactors and advanced purification techniques are employed to enhance yield and purity.

Cancer Research Applications

N-[ (1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide has also been explored for its potential as a therapeutic agent in cancer research. Its ability to inhibit specific kinases involved in tumor proliferation suggests a promising avenue for further investigation:

  • CK1δ and ε Inhibition : Compounds structurally related to this benzamide have been identified as potent inhibitors of CK1 isoforms, showcasing significant effects on tumor cell lines .

Case Studies and Research Findings

A range of studies has highlighted the biological relevance of compounds similar to N-[ (1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide:

  • Antibacterial Studies : Compounds with similar structural motifs have demonstrated effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Antifungal Activity : Certain derivatives have shown significant antifungal activity against Candida albicans, indicating potential therapeutic applications .

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